molecular formula C15H13NO5 B12615432 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid CAS No. 889879-69-0

2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid

Cat. No.: B12615432
CAS No.: 889879-69-0
M. Wt: 287.27 g/mol
InChI Key: USYXWKMCJMUSGM-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a complex structure integrating a 6-methylnicotinic acid moiety, a scaffold recognized for its utility in constructing active pharmaceutical ingredients. For instance, 6-methylnicotinic acid itself is a documented biochemical reagent and a key intermediate in the synthesis of therapeutics such as the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib . The presence of the phenoxy linker and methoxycarbonyl functional group in this molecule suggests its potential as a versatile building block for the synthesis of more complex target molecules, including proteolysis targeting chimeras (PROTACs) . PROTACs are an emerging therapeutic paradigm that facilitate the targeted degradation of disease-causing proteins, and their synthesis often requires sophisticated linker molecules to connect protein-binding ligands . Researchers can leverage this compound in exploring novel pathways for drug discovery, particularly in programs focused on oncology and targeted protein degradation. Strictly for research and development applications. This product is not intended for diagnostic or therapeutic use.

Properties

CAS No.

889879-69-0

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-(4-methoxycarbonylphenoxy)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H13NO5/c1-9-3-8-12(14(17)18)13(16-9)21-11-6-4-10(5-7-11)15(19)20-2/h3-8H,1-2H3,(H,17,18)

InChI Key

USYXWKMCJMUSGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Common Reagents

  • Esterification Agents: Methanol is commonly used for esterification reactions.
  • Nucleophiles: Sodium hydroxide or potassium carbonate is typically employed as a base in nucleophilic substitution reactions.
  • Oxidizing Agents: Nitric acid or potassium permanganate may be used for oxidation processes.

Reaction Conditions

Step Temperature Range Pressure Time Duration
Esterification Ambient Atmospheric Several hours
Nucleophilic Substitution Room temperature Atmospheric Several hours
Oxidation 140°C - 225°C Elevated 10 - 60 minutes

Analytical Techniques for Characterization

To confirm the structure and purity of synthesized 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid, several analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy can provide detailed information on the molecular structure and substitution patterns.

  • High-Performance Liquid Chromatography (HPLC): This technique is effective for separating impurities and assessing sample purity using optimized mobile phases.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is suitable for detecting molecular ions, particularly useful due to the acidic functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in organic synthesis. Its structure allows it to act as a building block for developing more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The incorporation of functional groups enhances its reactivity and versatility in chemical reactions.

Biology

Research has indicated that 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid may function as a biochemical probe, aiding in the study of various biological processes. Its interactions with biological pathways suggest potential roles in modulating enzyme activities and cellular responses.

Medicine

This compound shows promise as a therapeutic agent due to its potential antiviral, anticancer, and antimicrobial activities. Preliminary studies have indicated that it may inhibit specific pathways associated with cancer cell proliferation and viral replication.

Industry

In industrial applications, this compound can be utilized in the development of new pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating innovative materials with specific functionalities.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)Standard Antibiotic (Linezolid) MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)84
Streptococcus pneumoniae (ATCC 49619)42
Enterococcus faecalis (ATCC 29212)168
Bacillus subtilis (ATCC 6633)84

The compound demonstrated significant antibacterial activity comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways. The results suggest that it may serve as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Nicotinic Acid Substituents Phenoxy/Phenyl Substituents Key Properties/Activities
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid 6-methyl 4-(methoxycarbonyl)phenoxy Enhanced dipole interactions, moderate logP
5-Chloro-6-[3-(tert-butyl)phenoxy]nicotinic acid 5-chloro, 6-phenoxy 3-(tert-butyl)phenoxy High steric bulk, reduced solubility
6-(2-Methylphenyl)-nicotinic acid None 2-methylphenyl Increased lipophilicity, no electron-withdrawing groups
4-Hydroxy-6-methyl-nicotinic acid 4-hydroxy, 6-methyl None Higher acidity (pKa ~3.5), hydrogen bonding potential
2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid 6-methyl 4-(cyanomethyl)phenoxy Strong electron-withdrawing cyano group, potential metabolic instability

Electron-Withdrawing Groups

  • The methoxycarbonyl group in the target compound is less reactive but more stable than formyl (e.g., in 5-((4-formyl-6-methoxyphen-3-yloxy)methyl)nicotinate, ). This stability may improve pharmacokinetics .
  • Fluoro substituents (e.g., 5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid, ) increase electronegativity and binding affinity to polar targets but may reduce solubility .

Steric and Positional Effects

  • Benzyloxy groups (e.g., 6-(benzyloxy)nicotinic acid, ) increase lipophilicity (higher logP) but may reduce metabolic stability due to esterase susceptibility .

Functional Group Comparisons

Carboxylic Acid vs. Boronic Acid

  • While boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, ) exhibit strong HDAC inhibition (IC₅₀ ~1 µM), the target compound’s carboxylic acid group offers different hydrogen-bonding profiles and lower toxicity risks .

Methyl vs. Hydroxy Substituents

  • The 6-methyl group in the target compound reduces polarity compared to 6-hydroxy analogues (e.g., 4-Hydroxy-6-methyl-nicotinic acid, ), favoring membrane permeability .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid that influence its reactivity in synthetic pathways?

  • Methodological Answer: The compound's reactivity is governed by its methoxycarbonyl group (electron-withdrawing), phenoxy linkage (potential steric hindrance), and methyl substituent at the 6-position (steric/electronic effects). These groups impact nucleophilic/electrophilic interactions, as seen in analogous quinoline derivatives where substituent positioning dictates regioselectivity in cross-coupling reactions . For synthesis, prioritize protecting-group strategies for the carboxylic acid moiety to avoid side reactions during esterification or amidation steps .

Q. What standard analytical techniques are recommended for characterizing this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substitution patterns and assess purity. Compare chemical shifts with structurally similar compounds (e.g., quinoline-4-carboxylic acid derivatives) to validate regiochemistry .
  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate polar impurities, leveraging retention time reproducibility from methoxycarbonyl-containing analogs .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode is ideal for detecting the deprotonated molecular ion ([M-H]^-), given the compound's acidic functional groups .

Advanced Research Questions

Q. How can computational methods be employed to optimize the synthesis of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid?

  • Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps, such as esterification or phenoxy-group coupling. ICReDD’s integrated computational-experimental framework demonstrates success in reducing trial-and-error cycles for similar heterocyclic systems .
  • Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on reaction yields, prioritizing solvents like DMF or THF that stabilize intermediates in methoxycarbonyl reactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer:

  • Dose-Response Meta-Analysis: Aggregate data from independent studies to identify non-linear activity trends. For example, discrepancies in antimicrobial IC50_{50} values may arise from variations in bacterial strain susceptibility or assay conditions (e.g., pH affecting carboxylic acid ionization) .
  • Structure-Activity Relationship (SAR) Modeling: Use molecular docking to compare binding affinities across target proteins (e.g., enzymes with conserved active sites), adjusting for protonation states of the carboxylic acid group under physiological pH .

Design a factorial experiment to study the effects of reaction parameters on the yield of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid.

  • Methodological Answer:

  • Variables: Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene).
  • Design: A 232^3 full factorial design with center points to assess curvature. Replicate runs (n=3) to quantify experimental error.
  • Analysis: Use ANOVA to identify significant factors. For example, prior studies on quinoline synthesis show catalyst loading and temperature interactions dominate yield in SNAr reactions .

Q. How can researchers develop a stability profile for this compound under varying storage and experimental conditions?

  • Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis) and monitor degradation via HPLC. Methoxycarbonyl esters are prone to hydrolysis under alkaline conditions, requiring pH-controlled buffers during biological assays .
  • Light Sensitivity: Conduct photostability studies (ICH Q1B guidelines) using UV-Vis spectroscopy. Phenoxy-linked compounds often exhibit photooxidation; amber glassware or antioxidant additives (e.g., BHT) may mitigate decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer:

  • Solvent Screening: Use a standardized shake-flask method with HPLC quantification. Discrepancies may arise from polymorphic forms or residual solvents (e.g., DMSO increasing apparent solubility in polar aprotic solvents) .
  • Thermodynamic Modeling: Apply Hansen solubility parameters to predict solubility in untested solvents, cross-validating with experimental data for methoxycarbonyl-containing analogs .

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